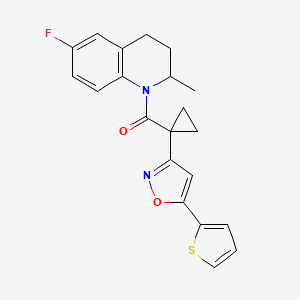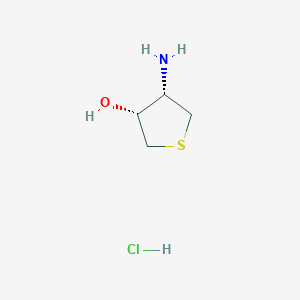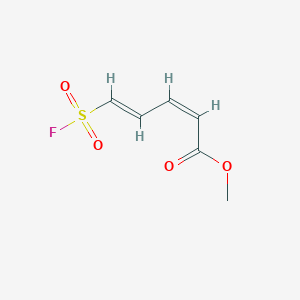
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves cyclocondensation reactions and selective acylation processes. In one study, nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one were synthesized using 2-halobenzoyl chlorides with electron-withdrawing substituents. An improved procedure for preparing related intermediates was proposed, which includes the selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine with 5-chlorosulfonyl-2-fluorobenzoyl chloride, followed by sulfonylation of amines .
Molecular Structure Analysis
The molecular structure and receptor target site details of the synthesized compounds are crucial for understanding their potential as active agents. Computational studies, including docking and molecular dynamic simulations, have been used to predict the interactions of these molecules with target enzymes. These studies help in revealing the molecular structure and provide insights into the stability of the compound at the binding site of target proteins .
Chemical Reactions Analysis
The reactivity of the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety. This approach has led to the synthesis of novel heterocyclic compounds with potential insecticidal activity. The chemical reactions involved in the synthesis are characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their antidiabetic and antimicrobial potential, have been evaluated through in vitro studies. The most potent compounds have been identified based on their inhibitory concentrations (IC50 values) against α-glucosidase and α-amylase enzymes. Additionally, the antibacterial and antifungal potentials of these compounds have been assessed against various microorganisms. The drug-likeness and ADMET properties of the compounds have also been predicted computationally, supporting their potential as antidiabetic and antimicrobial agents .
Applications De Recherche Scientifique
Antitumor Applications
One study focused on the synthesis and biological evaluation of benzothiazole derivatives, demonstrating potent antitumor activities. These derivatives, including those similar in structure to 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, exhibited excellent in vivo inhibitory effects on tumor growth, highlighting their potential as cancer therapeutic agents (Yoshida et al., 2005).
Environmental Studies
In environmental sciences, the transformation products of sulfonamide drugs, including structures related to this compound, have been studied for their abiotic formation and persistence in water systems. These findings are crucial for understanding the environmental fate and behavior of sulfonamide antibiotics, with implications for water treatment and pollution assessment (Nödler et al., 2012).
Corrosion Inhibition
Research into the inhibition mechanisms of benzotriazole derivatives, including those with chloro and nitro substituents, has provided insights into their effectiveness in preventing copper corrosion in sulphate solutions. This research has implications for the development of more effective corrosion inhibitors in industrial applications (Aramaki et al., 1991).
Photodynamic Therapy
Benzochlorins, synthesized through modifications of benzothiazole derivatives, have shown efficacy as photosensitizers in photodynamic therapy, a treatment method for certain cancers. This research underscores the potential of such compounds in medical applications, especially in developing new therapeutic agents (Morgan et al., 1992).
Propriétés
IUPAC Name |
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O5S2/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(26(16,23)24)6-12(10)25-14/h1-6H,(H2,16,23,24)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMCTDZOJVLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)
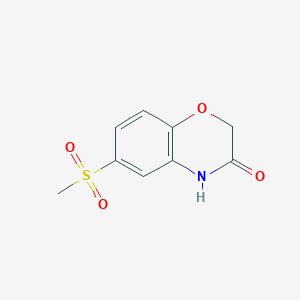
![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)
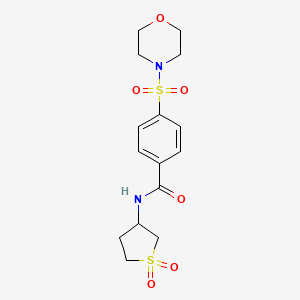

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)
